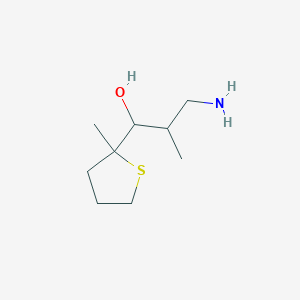
1-(Azetidin-2-ylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-2-ylmethyl)pyrrolidine is a heterocyclic compound that features both azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-2-ylmethyl)pyrrolidine typically involves the reaction of azetidine with pyrrolidine under specific conditions. One common method involves the use of azetidine-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Azetidin-2-ylmethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-one: Another azetidine derivative with significant biological activity.
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery and its inhibitory activity on carbonic anhydrase isoenzymes.
Spiro-azetidin-2-one: Exhibits diversified biological and pharmacological activity
Uniqueness
1-(Azetidin-2-ylmethyl)pyrrolidine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1-(azetidin-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)7-8-3-4-9-8/h8-9H,1-7H2 |
Clave InChI |
CCMMSIBMZLGFBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




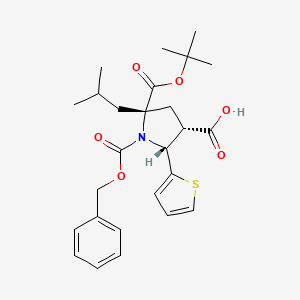


![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)
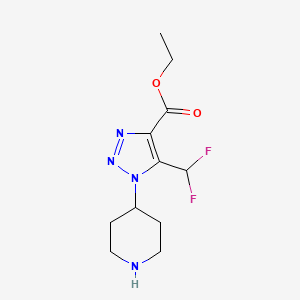
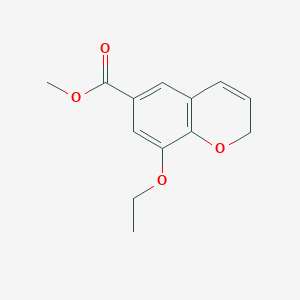
methanol](/img/structure/B13185422.png)
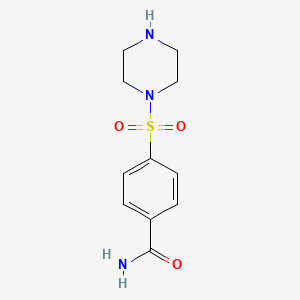

![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)

